2-Phenyl-benzooxazole-5-carboxylic acid methyl ester

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

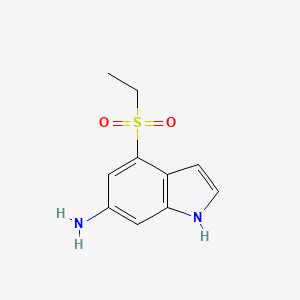

2-フェニルベンゾオキサゾール-5-カルボン酸メチルエステルは、分子式C15H11NO3を持つ有機化合物です。これは、ベンゼン環とオキサゾール環の両方を含有する複素環式化合物であるベンゾオキサゾールの誘導体です。

準備方法

合成経路および反応条件

2-フェニルベンゾオキサゾール-5-カルボン酸メチルエステルの合成は、通常、以下の手順が含まれます。

ベンゾオキサゾール環の形成: 最初のステップは、o-アミノフェノールを安息香酸またはその誘導体と酸性条件下で環化させてベンゾオキサゾール環を形成することです。

カルボキシル化: 次に、ベンゾオキサゾール誘導体を、適切な触媒の存在下で二酸化炭素などのカルボキシル化剤を用いて5位でカルボキシル化します。

エステル化: 最後のステップは、硫酸などの酸触媒の存在下でメタノールを用いてカルボン酸基をエステル化して、2-フェニルベンゾオキサゾール-5-カルボン酸メチルエステルを得ることです。

工業的生産方法

この化合物の工業的生産は、同様の手順を伴う場合がありますが、大規模合成のために最適化されています。これには、反応条件をよりよく制御し、収率を高めるために連続フロー反応器の使用が含まれます。触媒と溶媒は、効率を最大化し、環境への影響を最小限に抑えるように選択されます。

化学反応の分析

反応の種類

2-フェニルベンゾオキサゾール-5-カルボン酸メチルエステルは、次のような様々な化学反応を起こすことができます。

酸化: この化合物は、対応する酸化物またはキノンを形成するために酸化することができます。

還元: 還元反応は、エステル基をアルコールまたはアルデヒドに変換することができます。

置換: 求電子置換反応と求核置換反応は、フェニル環またはベンゾオキサゾール環で起こる可能性があります。

一般的な試薬と条件

酸化: 一般的な酸化剤には、過マンガン酸カリウム (KMnO4) や三酸化クロム (CrO3) が含まれます。

還元: 水素化リチウムアルミニウム (LiAlH4) や水素化ホウ素ナトリウム (NaBH4) などの還元剤が使用されます。

置換: 臭素 (Br2) などのハロゲン化剤や、塩化チオニル (SOCl2) などの塩素化剤が頻繁に使用されます。

主な生成物

酸化: 酸化物またはキノンを生成します。

還元: アルコールまたはアルデヒドを生成します。

置換: ハロゲン化誘導体またはその他の置換生成物を生成します。

科学的研究の応用

2-フェニルベンゾオキサゾール-5-カルボン酸メチルエステルは、科学研究においていくつかの応用があります。

化学: より複雑な分子の調製のための有機合成における構成要素として使用されます。

生物学: その独特の光物理的特性のため、蛍光プローブとしての可能性が調査されています。

医学: 抗菌性または抗がん特性を持つ薬物の合成における医薬品中間体としての可能性を探っています。

工業: ポリマーや染料を含む先端材料の開発に利用されています。

作用機序

2-フェニルベンゾオキサゾール-5-カルボン酸メチルエステルがその効果を発揮する仕組みは、その用途によって異なります。

蛍光プローブ: この化合物の蛍光は、ベンゾオキサゾール環系内の電子遷移によるものです。

医薬品: 酵素や受容体などの特定の分子標的に作用し、その活性を調節して治療効果をもたらす可能性があります。

類似化合物の比較

類似化合物

2-フェニルベンゾオキサゾール-5-カルボン酸: エステル基を持たない親化合物。

2-フェニルオキサゾール: ベンゾ環がなく、異なる化学的特性を示します。

ベンゾオキサゾール-5-カルボン酸メチルエステル: フェニル基がなく、反応性と用途に影響を与えます。

独自性

2-フェニルベンゾオキサゾール-5-カルボン酸メチルエステルは、ベンゾオキサゾール環とエステル基の組み合わせによって、特定の化学的および物理的特性を有しているため、ユニークです。これは、蛍光プローブや医薬品中間体の開発など、安定性と反応性の両方が求められる用途において特に有用です。

類似化合物との比較

Similar Compounds

2-Phenyl-benzooxazole-5-carboxylic acid: The parent compound without the ester group.

2-Phenyl-oxazole: Lacks the benzo ring, offering different chemical properties.

Benzooxazole-5-carboxylic acid methyl ester: Lacks the phenyl group, affecting its reactivity and applications.

Uniqueness

2-Phenyl-benzooxazole-5-carboxylic acid methyl ester is unique due to the combination of the benzooxazole ring and the ester group, which imparts specific chemical and physical properties. This makes it particularly useful in applications requiring both stability and reactivity, such as in the development of fluorescent probes and pharmaceutical intermediates.

特性

分子式 |

C15H11NO3 |

|---|---|

分子量 |

253.25 g/mol |

IUPAC名 |

methyl 2-phenyl-1,3-benzoxazole-5-carboxylate |

InChI |

InChI=1S/C15H11NO3/c1-18-15(17)11-7-8-13-12(9-11)16-14(19-13)10-5-3-2-4-6-10/h2-9H,1H3 |

InChIキー |

YVXHOIKAGJBOEI-UHFFFAOYSA-N |

正規SMILES |

COC(=O)C1=CC2=C(C=C1)OC(=N2)C3=CC=CC=C3 |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-Ethyl-2-(7-(3-ethyl-1,1-dimethyl-1H-benzo[e]indol-2(3H)-ylidene)hepta-1,3,5-trien-1-yl)-1,1-dimethyl-1H-benzo[e]indol-3-ium iodide](/img/structure/B12109397.png)

![2-[[2-[[2-[[2-[[2-[(2-amino-3-methylbutanoyl)amino]acetyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]-4-carboxybutanoyl]amino]-3-methylpentanoic acid](/img/structure/B12109399.png)

![2-[(3,14-Dihydroxy-5,5,9,14-tetramethyl-7-tetracyclo[11.2.1.01,10.04,9]hexadecanyl)oxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12109428.png)